6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
6-chloro-2-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4S/c1-10-5-17-20(6-10)9-11-7-19(8-11)15-18-13-3-2-12(16)4-14(13)21-15/h2-6,11H,7-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRLBSLIYNXPMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C3=NC4=C(S3)C=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-[(4-Methyl-1H-Pyrazol-1-yl)Methyl]Azetidine
Azetidine rings are constructed via ring-closing strategies. For example, N-Boc-azetidine-3-carboxylic acid is reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH₄), followed by mesylation and nucleophilic displacement with 4-methylpyrazole. Deprotection of the Boc group yields the free azetidine amine.
Reaction Conditions
-
Reduction : LiAlH₄, THF, 0°C to RT, 2 h (Yield: 85%)
-
Mesylation : Methanesulfonyl chloride, Et₃N, CH₂Cl₂, 0°C, 1 h
-
Displacement : 4-Methylpyrazole, K₂CO₃, DMF, 60°C, 12 h (Yield: 78%)
Coupling of Azetidine to Benzothiazole
The azetidine substituent is introduced at position 2 of the benzothiazole via SNAr (nucleophilic aromatic substitution) or transition metal-catalyzed coupling.
Nucleophilic Aromatic Substitution
In a representative procedure, 6-chloro-2-fluoro-1,3-benzothiazole reacts with 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine in dimethylacetamide (DMAc) at 120°C for 24 h, yielding the target compound in 64%. Potassium carbonate (K₂CO₃) is often used as a base to deprotonate the azetidine amine, enhancing nucleophilicity.
Buchwald-Hartwig Amination
Palladium-catalyzed coupling using Pd₂(dba)₃ and Xantphos as ligands enables coupling under milder conditions (90°C, 12 h). This method achieves higher regioselectivity but requires anhydrous conditions and inert atmosphere, with yields up to 72%.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (DMF, DMAc) favor SNAr reactions due to their high dielectric constants, which stabilize transition states. Elevated temperatures (120–140°C) are necessary for SNAr but risk decomposition of heat-sensitive intermediates. In contrast, Buchwald-Hartwig amination proceeds efficiently at 90°C in toluene.
Catalytic Systems
For Pd-catalyzed methods, ligand choice significantly impacts yield. Bulky phosphine ligands (e.g., Xantphos) suppress β-hydride elimination, while BINAP enhances enantioselectivity in chiral azetidine derivatives.
Purification and Characterization
Crude products are purified via flash chromatography (SiO₂, hexane/EtOAc gradient) or preparative HPLC (C18 column, acetonitrile/water). Key characterization data include:
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, sodium hydroxide, and dimethylformamide.
Major Products Formed
Oxidation: Formation of hydroxylated or carboxylated derivatives.
Reduction: Formation of reduced derivatives with modified functional groups.
Substitution: Formation of substituted benzothiazole derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry Applications
-
Pharmaceutical Development :
- The compound serves as a potential scaffold for developing new drugs targeting specific enzymes or receptors. Its structural features can be modified to enhance efficacy and selectivity against various diseases.
- Case Studies : Research indicates that derivatives of benzothiazoles exhibit antibacterial and antifungal properties. For example, compounds similar to 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole have shown effectiveness against both Gram-positive and Gram-negative bacteria.
-
Anti-inflammatory and Analgesic Properties :
- Pyrazole derivatives are recognized for their anti-inflammatory effects, which may enhance the therapeutic profile of this compound in treating conditions like arthritis or other inflammatory disorders.
Organic Synthesis Applications
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole can act as an intermediate in the synthesis of more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for organic synthesis.
Common Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Can be oxidized using potassium permanganate or chromium trioxide to yield carboxylic acid derivatives. |
| Reduction | Hydrogenation or metal hydrides can reduce the compound to obtain amines or alcohols. |
| Substitution | The chloro group can be replaced with other nucleophiles under basic conditions. |
Material Science Applications
The compound's unique properties may also find applications in material science:
- Development of New Materials : It could be utilized in creating polymers or nanomaterials with specific functionalities due to its chemical structure.
Mechanism of Action
The mechanism of action of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biochemical pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Substituent Variations on the Benzothiazole Core
6-Ethoxy Derivative (CAS 2548990-34-5)
- Structure : Replaces the 6-chloro group with an ethoxy (-OCH₂CH₃) substituent.
- Molecular Formula : C₁₇H₂₀N₄OS (MW 328.4) vs. C₁₄H₁₄ClN₄S (MW 309.8 for the target compound).
6-Methyl-Benzothiazole Derivatives
- Example : 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole ().
- Structure : Features a methyl group at the 6-position and a pyrazoline ring instead of azetidine.
- Synthesis: Condensation of hydrazine derivatives with ketones in ethanol, contrasting with the target compound’s likely multi-step coupling reactions .
Heterocyclic Modifications at the 2-Position
Diazepane-Substituted Benzothiazole (Thermo Scientific AW00326DA)
- Structure : Replaces the azetidine-pyrazolylmethyl group with a 1,4-diazepane ring.
- Molecular Formula : C₁₂H₁₄ClN₃S (MW 275.8) vs. C₁₄H₁₄ClN₄S.
- Impact : The seven-membered diazepane introduces conformational flexibility, which may enhance solubility but reduce target selectivity compared to the rigid azetidine .
Triazole-Thiazole Hybrids ()
- Examples: Compounds 9a–e (e.g., 9c: 2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide).
- Structure : Utilize triazole-thiazole-acetamide chains instead of azetidine-pyrazole.
- Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC), differing from the azetidine coupling in the target compound.
Pyrazole-Containing Analogues
Pyrazoline-Benzothiazole Hybrid ()
- Structure : Integrates a dihydropyrazole ring instead of azetidine.
- Activity : Pyrazoline derivatives are associated with antidepressant and antitumor effects, highlighting the pharmacological versatility of pyrazole-containing scaffolds .
Piperidine-Pyrazole Derivatives ()
Comparative Data Table
Key Insights
- Structural Rigidity vs.
- Substituent Effects : Chlorine at the 6-position offers electronic withdrawal, which may enhance stability but reduce solubility compared to ethoxy or methyl groups .
Biological Activity
6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on various studies.
Synthesis
The synthesis of 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole typically involves multi-step organic reactions. Key synthetic routes include:
- Formation of the Benzothiazole Core : This is achieved through the cyclization of appropriate precursors.
- Introduction of the Azetidine Ring : This can be done via nucleophilic substitution reactions.
- Attachment of the Pyrazole Moiety : Often accomplished through palladium-catalyzed cross-coupling reactions.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole. For instance, compounds with similar structures have shown significant inhibition of cancer cell proliferation and migration in various cell lines such as A431 and A549, alongside promoting apoptosis and cell cycle arrest at low concentrations (1, 2, and 4 μM) .
Mechanism of Action :
The compound's mechanism may involve the modulation of critical signaling pathways such as AKT and ERK, which are often implicated in cancer cell survival and proliferation .
Anti-inflammatory Activity
Benzothiazole derivatives have also been recognized for their anti-inflammatory properties. The compound can potentially inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to its therapeutic efficacy against inflammatory conditions .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-chloro-2-{3-[4-methylpyrazol-1-yl]azetidin-1-yl}-1,3-benzothiazole | Structure | Anticancer, anti-inflammatory |
| 6-chloro-N-(4-nitrobenzyl)benzo[d]thiazol-2-amine | - | Significant anticancer activity against A431 and A549 cells |
| 7-chloro-N-(2,6-dichlorophenyl)benzo[d]thiazole | - | Notable dual-action against cancer |
Case Study 1: Antitumor Activity
A study synthesized a series of benzothiazole compounds and evaluated their activity against various cancer cell lines. The lead compound exhibited IC50 values indicating potent anticancer activity while also demonstrating favorable ADMET properties .
Case Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory effects of benzothiazole derivatives. The results indicated a significant reduction in inflammatory markers in treated cell lines .
Q & A
Basic: What are the standard synthetic routes for preparing 6-chloro-2-{3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzothiazole?
The synthesis typically involves multi-step reactions, starting with the benzothiazole core. A common approach includes:
- Step 1 : Condensation of 6-chloro-2-hydrazinyl-1,3-benzothiazole with ethyl acetoacetate or similar β-keto esters to form pyrazole intermediates .
- Step 2 : Functionalization of the azetidine ring via nucleophilic substitution or cross-coupling reactions. For example, 3-[(4-methyl-1H-pyrazol-1-yl)methyl]azetidine can be introduced using Pd-catalyzed coupling or Mannich-type reactions .
- Critical Parameters : Solvent choice (e.g., ethanol or DMF), temperature control (reflux conditions), and catalysts (e.g., POCl₃ for cyclization) are crucial for yield optimization .
Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the azetidine and pyrazole substituents. Key signals include:
- IR Spectroscopy : Stretching vibrations for C-Cl (750–600 cm⁻¹) and C=N (1650–1600 cm⁻¹) confirm the benzothiazole core .
- X-ray Crystallography : Resolves regiochemistry of substituents and confirms bond angles (e.g., dihedral angles between benzothiazole and azetidine rings) .
Basic: What preliminary assays are recommended to assess its biological activity?
- In Silico Docking : Prioritize targets using molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like kinases or GPCRs .
- Enzymatic Assays : Test inhibition of acetylcholinesterase or cyclooxygenase (COX) at µM concentrations using spectrophotometric methods .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ calculations .
Advanced: How can reaction conditions be optimized to mitigate low yields in the azetidine functionalization step?
- Solvent Screening : Polar aprotic solvents (e.g., DMF or acetonitrile) improve nucleophilic substitution rates .
- Catalyst Selection : Pd(OAc)₂ with Xantphos enhances coupling efficiency for sterically hindered azetidine intermediates .
- Temperature Gradients : Slow heating (40–80°C) reduces side reactions like azetidine ring-opening .
Advanced: What computational strategies are effective for studying its binding modes with biological targets?
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., 100 ns trajectories) to assess stability of the pyrazole-azetidine motif in binding pockets .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
Advanced: How to resolve contradictions in reported synthetic yields for analogous benzothiazole derivatives?
- Byproduct Analysis : Use LC-MS to identify side products (e.g., dimerization or oxidation artifacts) .
- Replication Studies : Compare methods from independent sources (e.g., POCl₃ vs. PCl₅ in cyclization steps) .
- Statistical DoE : Apply factorial design to isolate variables (e.g., solvent polarity vs. catalyst loading) .
Advanced: What strategies address regioselectivity challenges during pyrazole-azetidine coupling?
- Directing Groups : Introduce temporary protecting groups (e.g., Boc on azetidine) to steer coupling to the desired position .
- Steric Maps : Analyze substituent bulk using computational tools (e.g., Molinspiration) to predict steric hindrance effects .
Advanced: How does solvent polarity influence the stability of the azetidine ring in solution?
- Stability Studies : Monitor degradation via ¹H NMR in solvents like DMSO (stabilizes via H-bonding) vs. chloroform (accelerates ring-opening) .
- Arrhenius Analysis : Calculate activation energy for decomposition in different solvents .
Advanced: What structural analogs are critical for SAR studies of this compound?
- Key Modifications :
- Bioisosteres : Replace benzothiazole with benzimidazole to compare π-π stacking efficiency .
Advanced: Which analytical methods are optimal for quantifying trace impurities in bulk samples?
- HPLC-PDA : Use C18 columns with gradient elution (ACN/water + 0.1% TFA) to resolve impurities <0.1% .
- GC-MS : Detect volatile byproducts (e.g., residual solvents or degradation fragments) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
